molecular formula C7H14N2O B6205587 rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea, trans CAS No. 1932246-89-3

rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea, trans

Cat. No.: B6205587
CAS No.: 1932246-89-3
M. Wt: 142.2
InChI Key:
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Description

rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea, trans: is a synthetic organic compound characterized by its unique cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea, trans typically involves the reaction of 2-ethylcyclopropylamine with an isocyanate derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea, trans has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • rac-{[(1R,2R)-2-methylcyclopropyl]methyl}urea
  • rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}carbamate
  • rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}thiourea

Uniqueness: rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea, trans is unique due to its specific cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea, trans involves the reaction of (1R,2R)-2-ethylcyclopropanol with phosgene to form (1R,2R)-2-ethylcyclopropanecarbonyl chloride, which is then reacted with ammonia to form the desired product.", "Starting Materials": ["(1R,2R)-2-ethylcyclopropanol", "phosgene", "ammonia"], "Reaction": ["React (1R,2R)-2-ethylcyclopropanol with phosgene in the presence of a base to form (1R,2R)-2-ethylcyclopropanecarbonyl chloride", "React (1R,2R)-2-ethylcyclopropanecarbonyl chloride with ammonia to form rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea, trans"] }

CAS No.

1932246-89-3

Molecular Formula

C7H14N2O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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